molecular formula C14H12BrFO B14766432 4-Bromo-5-fluoro-4'-methoxy-2-methyl-1,1'-biphenyl

4-Bromo-5-fluoro-4'-methoxy-2-methyl-1,1'-biphenyl

Katalognummer: B14766432
Molekulargewicht: 295.15 g/mol
InChI-Schlüssel: YVTOOBROMDNJGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-fluoro-4’-methoxy-2-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This specific compound is characterized by the presence of bromine, fluorine, methoxy, and methyl substituents on the biphenyl structure, making it a versatile molecule in organic synthesis and various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-4’-methoxy-2-methyl-1,1’-biphenyl can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-fluoro-4’-methoxy-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted biphenyls .

Wirkmechanismus

The mechanism of action of 4-Bromo-5-fluoro-4’-methoxy-2-methyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways involved can vary based on the specific biological context and the nature of the interactions.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C14H12BrFO

Molekulargewicht

295.15 g/mol

IUPAC-Name

1-bromo-2-fluoro-4-(4-methoxyphenyl)-5-methylbenzene

InChI

InChI=1S/C14H12BrFO/c1-9-7-13(15)14(16)8-12(9)10-3-5-11(17-2)6-4-10/h3-8H,1-2H3

InChI-Schlüssel

YVTOOBROMDNJGC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C2=CC=C(C=C2)OC)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.